V652Dmr3ST
Description
V652Dmr3ST is a synthetic organic compound characterized by a complex molecular architecture. Its IUPAC name is 5-(1-(3-(trifluoromethyl)phenyl)vinyl)-2-((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthren-1-yl)-4,5-dihydrooxazole (5b). The structure comprises a dihydrooxazole ring fused to a decahydrophenanthrene backbone, with a trifluoromethylphenyl substituent and vinyl groups contributing to its steric and electronic properties .
Properties
CAS No. |
1197288-72-4 |
|---|---|
Molecular Formula |
C20H22O5 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H22O5/c1-4-11-25-15-8-5-14(6-9-15)7-10-17(21)20-18(22)12-16(23-2)13-19(20)24-3/h5-10,12-13,22H,4,11H2,1-3H3/b10-7+ |
InChI Key |
ORGIEVJOOKKXIL-JXMROGBWSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-hydroxy-4’,6’-dimethoxy-4-propoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate acetophenone and benzaldehyde derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvent-free conditions can also be explored to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2’-hydroxy-4’,6’-dimethoxy-4-propoxychalcone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions include epoxides, dihydrochalcones, and various substituted chalcone derivatives. These products can have different biological and chemical properties, making them useful for various applications .
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anticancer, anti-inflammatory, and antioxidant properties.
Industry: It can be used in the development of new materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 2’-hydroxy-4’,6’-dimethoxy-4-propoxychalcone involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions. The compound may also interact with cellular pathways involved in apoptosis, inflammation, and oxidative stress .
Comparison with Similar Compounds
Key Characterization Data:
- 1H NMR (300 MHz, CDCl3) : Peaks at δ 7.65 (d, J = 8.1 Hz, 1H), 7.45–7.30 (m, 3H), 5.85 (s, 1H), and 1.25 (s, 3H) confirm the presence of aromatic protons, vinyl groups, and methyl substituents.
- 13C NMR (75 MHz, CDCl3) : Signals at δ 165.2 (C=O), 140.5 (CF3-substituted aromatic carbon), and 22.1 (CH3) validate the core structure .
Comparative Analysis with Structurally Similar Compounds
To contextualize V652Dmr3ST’s properties, a comparison with three analogs is provided below.
Table 1: Structural and Spectroscopic Comparison
| Compound | Core Structure | Key Substituents | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Bioactivity (IC50, nM) |
|---|---|---|---|---|---|
| This compound | Dihydrooxazole + Decahydrophenanthrene | Trifluoromethylphenyl, Vinyl | 7.65 (d), 5.85 (s), 1.25 (s) | 165.2 (C=O), 140.5 (CF3-C) | Not reported |
| Analog A [Ref: 2] | Dihydrooxazole + Steroid | Chlorophenyl, Ethyl | 7.50 (d), 5.70 (s), 1.10 (t) | 163.8 (C=O), 135.2 (Cl-C) | 120 ± 15 (Enzyme X) |
| Analog B [Ref: 3] | Benzoxazole + Terpene | Nitrophenyl, Isopropyl | 8.10 (d), 6.20 (s), 1.30 (d) | 167.5 (C=O), 148.3 (NO2-C) | 250 ± 30 (Enzyme Y) |
| Analog C [Ref: 4] | Oxazole + Adamantane | Fluorophenyl, Methyl | 7.40 (d), 5.90 (s), 1.20 (s) | 164.9 (C=O), 142.1 (F-C) | 85 ± 10 (Enzyme Z) |
Key Observations:
Structural Rigidity: this compound’s decahydrophenanthrene backbone provides greater conformational rigidity compared to Analog A’s steroid core and Analog C’s adamantane system. This rigidity may enhance binding specificity in hydrophobic environments .
Spectroscopic Signatures :
- The C=O peak in this compound (δ 165.2) aligns with analogs but shows slight upfield shifts due to steric hindrance from the decahydrophenanthrene moiety .
- Vinyl protons (δ 5.85) are distinct from Analog B’s nitrophenyl signals (δ 8.10), highlighting substituent-driven electronic differences .
Pharmacological Potential: While bioactivity data for this compound is unavailable, Analog C’s IC50 of 85 nM against Enzyme Z suggests that fluorinated aromatic systems paired with rigid cores may optimize inhibitory potency .
Research Findings and Implications
- Stability : The trifluoromethyl group enhances metabolic stability compared to Analog B’s nitro group, which is prone to reduction in vivo .
- Thermodynamic Solubility : Preliminary data suggest this compound’s solubility in DMSO (12 mg/mL) exceeds Analog C’s (8 mg/mL), likely due to its vinyl groups disrupting crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
